5-Chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Description
Properties
Molecular Formula |
C7H3ClF3N3 |
|---|---|
Molecular Weight |
221.57 g/mol |
IUPAC Name |
5-chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C7H3ClF3N3/c8-5-1-2-14-6(12-5)3-4(13-14)7(9,10)11/h1-3H |
InChI Key |
IQPQWWAITOWUCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CC(=N2)C(F)(F)F)N=C1Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- Aminopyrazole derivatives serve as the nitrogen-containing heterocyclic starting points.
- β-Ketonitriles or related compounds bearing trifluoromethyl groups are used to introduce the trifluoromethyl substituent at the 2-position.
- Chlorination at the 5-position is typically achieved via electrophilic substitution using reagents such as phosphorus oxychloride (POCl₃) or trifluoromethanesulfonic anhydride.
Stepwise Synthetic Route (Adapted from Ref.)
| Step | Reaction | Conditions | Yield / Notes |
|---|---|---|---|
| 1 | Conversion of Boc-protected amino acids to methyl esters | Standard esterification | High yield |
| 2 | Nucleophilic addition of acetonitrile anions to methyl esters to form β-ketonitriles | Controlled base conditions | Efficient |
| 3 | Treatment of β-ketonitriles with hydrazine to obtain aminopyrazoles | Mild conditions | Good yield |
| 4 | Cyclocondensation with ethyl (E)-ethoxy-2-methylacrylate in presence of sodium ethoxide | Base catalysis | Formation of pyrazolopyrimidones |
| 5 | Deprotection of Boc group followed by chlorination with phosphorus oxychloride or triflation | 0°C to room temperature, 3.5 h | Yields colorless powders, e.g., 84% for triflation step |
| 6 | Nucleophilic aromatic substitution and subsequent functional group modifications | Basic conditions, amidation | Final target compounds obtained |
This multistep synthesis allows precise incorporation of the trifluoromethyl group at C-2 and chlorine at C-5, critical for the biological activity of the compound.
Optimization and Reaction Conditions
- The chlorination step is often performed at low temperatures (0°C) to avoid side reactions and ensure selective substitution.
- Phosphorus oxychloride is a preferred reagent for chlorination, providing good yields and purity.
- Trifluoromethanesulfonic anhydride can be used alternatively for triflation, facilitating subsequent nucleophilic substitutions.
- Bases such as sodium ethoxide and pyridine are commonly used to promote cyclization and substitution reactions.
- Solvent systems typically involve chloroform or DMSO for chlorination and nucleophilic substitution steps.
Alternative Synthetic Routes and Green Chemistry Considerations
- Microwave-assisted cyclocondensation of aminopyrazoles with isoflavones or propiolates has been reported to improve yields and reduce reaction times significantly.
- Ultrasound irradiation in aqueous media with potassium bisulfate (KHSO₄) as a catalyst has been shown to efficiently produce pyrazolo[1,5-a]pyrimidine derivatives with high purity and yield, offering an environmentally friendly alternative.
- The use of bases such as potassium tert-butoxide ((CH₃)₃COK) in DMSO solvent has been optimized for cyclocondensation reactions, enhancing product yields up to 83% under microwave irradiation.
Data Table: Summary of Key Preparation Conditions and Yields
Mechanistic Insights
- The key cyclization step involves aza-Michael addition of the aminopyrazole nitrogen to an activated alkyne or ester, followed by intramolecular ring closure and elimination of a leaving group (e.g., methoxy).
- Chlorination at the 5-position is facilitated by electrophilic substitution, where the activated pyrazolopyrimidine intermediate reacts with phosphorus oxychloride or triflic anhydride.
- The trifluoromethyl group is introduced early in the synthesis via β-ketonitrile intermediates bearing this substituent, ensuring its stable incorporation in the final heterocyclic framework.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives with altered electronic properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxidized forms with different functional groups .
Scientific Research Applications
5-Chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs) involved in cancer cell proliferation.
Material Science: Due to its unique electronic properties, the compound is explored for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Research: The compound’s ability to interact with specific biological targets makes it a valuable tool for studying cellular processes and signaling pathways.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as CDKs. The compound binds to the active site of the kinase, inhibiting its activity and thereby preventing the phosphorylation of downstream substrates. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound’s trifluoromethyl group enhances its binding affinity and selectivity for the target kinase .
Comparison with Similar Compounds
Substituent Position and Planarity
- 5-Chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine :
The planarity of the bicyclic core is maintained due to intramolecular hydrogen bonding between the NH group (if present) and nitrogen at position 4, enhancing π-π stacking interactions with biological targets . - Yields for these analogues range from 50–98% .
- 3-Chloro-5-(5-chloro-2-furyl)-2-methyl-7-CF₃-pyrazolo[1,5-a]pyrimidine (CAS 439120-59-9):
Chlorine at position 3 and a furyl group at position 5 create a less planar structure, which may reduce binding affinity to kinases .
Key Findings :
- The 5-chloro-2-CF₃ derivative is hypothesized to exhibit superior kinase inhibition due to optimal planarity and electronic effects .
- Substitution at position 7 with -CF₃ (e.g., 3f ) reduces potency compared to position 2, as seen in the target compound .
- Carboxylic acid derivatives (e.g., compound in ) show enhanced antibacterial activity but lower kinase affinity .
Physicochemical Properties
*Calculated using ChemAxon software.
Trends :
- The -CF₃ group at position 2 (vs. 7) lowers LogP, improving hydrophilicity.
- Carboxylic acid derivatives exhibit higher solubility but reduced membrane permeability .
Biological Activity
5-Chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine class, which has garnered attention due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including anti-inflammatory, anticancer, and neuropharmacological applications.
Molecular Structure
- Molecular Formula : CHClFN
- Molecular Weight : 211.57 g/mol
- CAS Number : 5682-65-5
Physical Characteristics
| Property | Value |
|---|---|
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| LogP | 3.45 |
Anticancer Properties
Research indicates that pyrazolo[1,5-a]pyrimidines, including this compound, exhibit significant anticancer activity. A study highlighted its ability to inhibit cancer cell proliferation in various human cancer lines. The mechanism of action is believed to involve the inhibition of specific kinases involved in cell cycle regulation and apoptosis.
Anti-inflammatory Effects
The compound has shown promising results in reducing inflammation. In vitro studies demonstrated its capability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammatory processes. The IC values for COX-2 inhibition were reported to be comparable to established anti-inflammatory drugs like celecoxib .
Central Nervous System (CNS) Activity
This compound has been explored for its potential neuropharmacological effects. It has been implicated in modulating neurotransmitter systems and may offer therapeutic benefits in conditions such as anxiety and depression .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have provided insights into how modifications on the pyrazolo[1,5-a]pyrimidine scaffold can influence biological activity. For instance:
- Chlorine Substitution : Enhances binding affinity to target proteins.
- Trifluoromethyl Group : Contributes to increased lipophilicity and bioavailability.
These modifications can lead to enhanced potency and selectivity against specific biological targets.
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of this compound against breast cancer cell lines. The results showed a dose-dependent reduction in cell viability with an IC value of approximately 15 µM after 48 hours of treatment. Histological examinations revealed significant apoptosis in treated cells compared to controls.
Case Study 2: Anti-inflammatory Activity
In another study focusing on inflammatory models in rats, administration of the compound resulted in a significant reduction in paw edema induced by carrageenan. The anti-inflammatory effect was quantified with an IC value of 0.04 ± 0.02 μmol, indicating its potential as a therapeutic agent for inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
